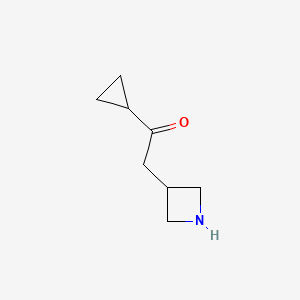
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a hexenyl side chain. This compound is notable for its unique structure, which combines the reactivity of a furan ring with the versatility of an alkenyl group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. One common method includes the reaction of maleic anhydride with 1,3-butadiene, followed by a subsequent reaction with 5-hexen-1-ol under acidic conditions to introduce the hexenyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is often achieved through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl group, forming epoxides or diols.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Epoxides and diols: from oxidation.
Tetrahydrofuran derivatives: from reduction.
Halogenated furans: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of diverse chemical architectures.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound’s derivatives have potential applications in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties. Its structural motifs are found in various bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione exerts its effects involves its reactivity towards nucleophiles and electrophiles. The furan ring can act as a nucleophile in reactions with electrophilic reagents, while the alkenyl group can participate in addition reactions. These interactions are mediated by molecular targets such as enzymes or catalytic sites in industrial processes.
Vergleich Mit ähnlichen Verbindungen
3-(5-Hexen-1-yl)furan-2,5-dione: Lacks the dihydro modification, leading to different reactivity.
3-(5-Hexen-1-yl)tetrahydrofuran-2,5-dione: Fully saturated furan ring, affecting its chemical behavior.
3-(5-Hexen-1-yl)maleic anhydride: Similar structure but with different functional groups.
Uniqueness: 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione stands out due to its combination of a reactive furan ring and an alkenyl side chain, providing a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-hex-5-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h2,8H,1,3-7H2 |
InChI-Schlüssel |
XILWONVNXADYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)





![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)





